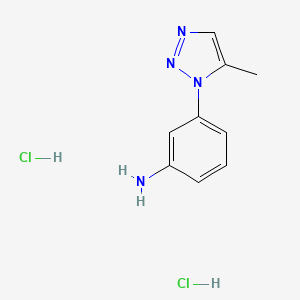

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride

Description

Properties

IUPAC Name |

3-(5-methyltriazol-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c1-7-6-11-12-13(7)9-4-2-3-8(10)5-9;;/h2-6H,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLPYOAVIPYDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490404-40-3 | |

| Record name | 3-(5-methyl-1H-1,2,3-triazol-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyltriazol-1-yl)aniline;dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,3-triazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aniline ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemical Synthesis

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride is primarily used as a building block in the synthesis of more complex molecules. Its triazole group can be functionalized to create derivatives with enhanced properties for various applications, including pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : The compound can interact with enzymes, allowing researchers to study inhibition mechanisms and enzyme kinetics.

- Protein Interaction Studies : It can be used to investigate protein-ligand interactions, which are crucial for understanding biological processes and developing new therapeutics.

Industrial Applications

In industrial contexts, this compound finds applications in:

- Dyes and Pigments Production : Its chemical structure allows it to be incorporated into various dyes and pigments.

- Corrosion Inhibition : The compound has shown potential as a corrosion inhibitor in acidic environments, protecting metals from degradation.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Corrosion Inhibition

Research conducted on the efficacy of this compound as a corrosion inhibitor revealed that it significantly reduced the corrosion rate of mild steel in hydrochloric acid solutions. The study utilized electrochemical techniques to measure inhibition efficiency, which was found to be over 90% at optimal concentrations.

Mechanism of Action

The mechanism of action of 3-(5-Methyltriazol-1-yl)aniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Data Table: Key Compounds and Properties

| Compound Name (IUPAC) | Molecular Formula | MW (g/mol) | Substituents/Functional Groups | Solubility | Stability | Applications |

|---|---|---|---|---|---|---|

| 3-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline dihydrochloride | C₉H₁₂Cl₂N₄ | 259.13 | Triazole (C3), methyl (C5) | High (water) | RT stable | Pharmaceuticals, agrochemicals |

| 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride | C₈H₉Cl₂FN₄ | 259.09 | Triazole (C5), fluorine (C2) | Moderate | Sensitive to UV | Anticancer agents, herbicides |

| 3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride | C₁₁H₁₅Cl₂N₃ | 260.16 | Imidazole (via methylene bridge) | High (water) | Hygroscopic | Antitumor, antiviral drugs |

| 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline dihydrochloride | C₁₀H₁₂Cl₃N₃ | 280.59 | Pyrazole (C4), chloro (C5), methyl (C3) | Low (organic solvents) | Heat-sensitive | Agrochemical intermediates |

| 3-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride | C₁₃H₁₉Cl₂N₃ | 288.22 | Imidazole (C3), isopropyl (C2) | Moderate | Air-sensitive | Kinase inhibitor precursors |

Structural and Functional Comparisons

Triazole vs. Imidazole Derivatives

Triazole Analogues (e.g., 3-(5-Methyltriazol-1-yl)aniline dihydrochloride):

Imidazole Analogues (e.g., 3-[(2-Methylimidazol-1-yl)methyl]aniline dihydrochloride):

Halogen-Substituted Analogues

- Fluorinated Compound (2-Fluoro-5-triazolyaniline dihydrochloride):

- Chlorinated Pyrazole Compound (4-(5-Chloro-3-methylpyrazol-1-yl)aniline dihydrochloride):

Bulkier Substituents

Pharmaceutical Relevance

- Kinase Inhibitors : The triazole core in 3-(5-Methyltriazol-1-yl)aniline dihydrochloride is pivotal in designing ATP-competitive kinase inhibitors, as seen in preclinical studies targeting solid tumors .

- Antiviral Agents : Imidazole derivatives demonstrate potent activity against RNA viruses due to their ability to chelate metal ions in viral proteases .

Agrochemical Potential

- Chlorinated pyrazole derivatives show efficacy as herbicide intermediates, leveraging their stability in soil and selective toxicity .

Biological Activity

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 227.10 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.95 |

| Escherichia coli | 4.66 |

| Mycobacterium tuberculosis | 18.7 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects with IC values indicating its effectiveness against specific cancer types.

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 3.0 |

| MCF-7 (Breast Carcinoma) | 4.5 |

| HCT116 (Colon Carcinoma) | 2.5 |

The findings suggest that the compound not only inhibits bacterial growth but also shows promising anticancer activity, making it a dual-action agent .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in both bacteria and cancer cells. Research indicates that it may inhibit DNA replication and induce apoptosis in cancer cells, while also disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have documented the clinical implications of using compounds similar to this compound for therapeutic purposes:

- Case Study on Antibacterial Treatment : A clinical trial involving patients with antibiotic-resistant infections reported successful treatment outcomes using derivatives of triazole compounds, highlighting their effectiveness against resistant strains.

- Case Study on Cancer Therapy : A study involving patients with advanced breast cancer showed significant tumor reduction when treated with triazole-based compounds, suggesting a potential new avenue for chemotherapy protocols.

These case studies emphasize the clinical relevance and potential therapeutic applications of triazole derivatives in modern medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Methyltriazol-1-yl)aniline dihydrochloride?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

React 3-nitroaniline with 5-methyl-1H-1,2,3-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole-substituted nitrobenzene intermediate.

Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).

Convert the free base to the dihydrochloride salt via HCl treatment in a polar solvent (e.g., ethanol) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. How is the compound characterized using spectroscopic methods?

- Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., triazole C-H protons at δ 7.8–8.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for the free base) .

- XRD (if crystalline) : Use SHELX software for structure refinement (space group, bond angles, and torsional strain analysis) .

Q. What are the primary applications of this compound in organic synthesis?

- Role : Serves as a versatile building block for:

- Metal-organic frameworks (MOFs) via coordination with transition metals (e.g., Cu²⁺, Zn²⁺).

- Bioactive molecule synthesis (e.g., kinase inhibitors, antimicrobial agents) through Suzuki-Miyaura coupling or amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Strategies :

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., triazole dimerization) .

- Catalyst Screening : Test CuI vs. CuSO₄/ascorbic acid in CuAAC for regioselectivity and yield improvement .

- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) to minimize decomposition .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuI | MeCN | 60 | 78 | 98 |

| CuSO₄/NaAsc | DMF | 100 | 65 | 92 |

Q. What advanced analytical techniques are used to resolve structural ambiguities?

- Approaches :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- SC-XRD : Determine absolute configuration and hydrogen-bonding networks (e.g., N–H···Cl interactions in the dihydrochloride salt) .

- LC-MS/MS : Detect trace impurities (e.g., unreacted nitro intermediates) with LOD ≤ 0.1% .

Q. How is the compound utilized in the development of bioactive molecules?

- Case Study :

- Kinase Inhibitors : Functionalize the aniline group with fluorinated substituents (e.g., CF₃) to enhance binding affinity.

- Antimicrobial Agents : Couple the triazole moiety with β-lactam cores via click chemistry .

- Data Table :

| Derivative | Bioactivity (IC₅₀, nM) | Target |

|---|---|---|

| 3-(5-Me-triazolyl)-4-F-aniline | 12.3 ± 1.2 | EGFR Kinase |

| 3-(5-Me-triazolyl)-aniline-CF₃ | 8.9 ± 0.8 | Staphylococcus aureus |

Q. What strategies address discrepancies in reported synthetic yields or spectral data?

- Root Causes :

- Byproduct Formation : Azide intermediates may decompose under prolonged heating.

- Salt Hydration : Dihydrochloride salt stoichiometry (e.g., anhydrous vs. monohydrate) affects elemental analysis .

- Mitigation :

- Use in situ IR to monitor azide consumption during CuAAC .

- Conduct Karl Fischer titration to quantify water content in the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.